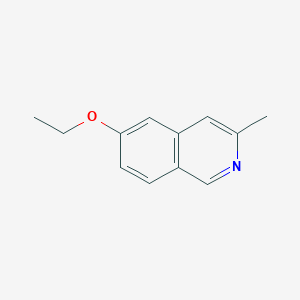

6-Ethoxy-3-methylisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

6-ethoxy-3-methylisoquinoline |

InChI |

InChI=1S/C12H13NO/c1-3-14-12-5-4-10-8-13-9(2)6-11(10)7-12/h4-8H,3H2,1-2H3 |

InChI Key |

BZKVKVNLNRBYEE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=NC(=C2)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Spectral Analysis of 6-Ethoxy-3-methylisoquinoline

This in-depth technical guide provides a comprehensive analysis of the spectral data for 6-ethoxy-3-methylisoquinoline, a substituted isoquinoline of interest in medicinal and materials chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The focus is not merely on the presentation of data, but on the causal reasoning behind the spectral features, providing a framework for the structural elucidation of related heterocyclic compounds.

Introduction

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. Below is a diagram of 6-ethoxy-3-methylisoquinoline, highlighting the key functional groups that will be discussed.

Figure 1: Molecular structure of 6-ethoxy-3-methylisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] The chemical shifts (δ), coupling constants (J), and integration of the signals provide detailed information about the electronic environment and connectivity of the atoms.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 6-ethoxy-3-methylisoquinoline in CDCl₃ would exhibit distinct signals for the aromatic protons, the ethoxy group, and the methyl group.

Experimental Protocol (General):

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~9.0 - 9.2 | s | 1H | H-1 | The proton at C1 is adjacent to the nitrogen atom and is typically the most deshielded proton in the isoquinoline ring system.[2] |

| ~7.8 - 8.0 | d | 1H | H-8 | This proton is in the peri position to the nitrogen and experiences deshielding. |

| ~7.5 - 7.7 | d | 1H | H-5 | This proton is part of the benzene ring and its chemical shift is influenced by the adjacent ethoxy group. |

| ~7.3 - 7.5 | s | 1H | H-4 | This proton is on the pyridine ring and is adjacent to the methyl group. |

| ~7.1 - 7.3 | dd | 1H | H-7 | This proton is ortho to the ethoxy group and will show coupling to H-8 and H-5 (meta). |

| 4.15 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom and are split into a quartet by the neighboring methyl group. |

| 2.65 | s | 3H | -CH₃ | The methyl group at C3 is attached to an aromatic ring, resulting in a chemical shift in this region. |

| 1.45 | t | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethoxy group are split into a triplet by the adjacent methylene group. |

Expert Insights: The exact chemical shifts and coupling constants can be further refined using 2D NMR techniques such as COSY and HSQC. A COSY spectrum would confirm the coupling between the aromatic protons and between the protons of the ethoxy group. An HSQC spectrum would correlate each proton to its directly attached carbon atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol (General):

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer. A larger number of scans (e.g., 1024) is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Justification |

| ~160 | C-6 | The carbon atom bearing the ethoxy group is significantly deshielded due to the electron-donating resonance effect of the oxygen. |

| ~152 | C-1 | The carbon adjacent to the nitrogen in the pyridine ring is typically found at a low field.[2] |

| ~150 | C-3 | The carbon bearing the methyl group. |

| ~143 | C-8a | A quaternary carbon at the ring junction.[2] |

| ~136 | C-4a | A quaternary carbon at the ring junction. |

| ~130 | C-8 | Aromatic CH carbon. |

| ~128 | C-5 | Aromatic CH carbon. |

| ~122 | C-4 | Aromatic CH carbon. |

| ~105 | C-7 | The carbon ortho to the ethoxy group is shielded due to the electron-donating effect of the oxygen. |

| 63.5 | -OCH₂CH₃ | The methylene carbon of the ethoxy group. |

| 24.5 | -CH₃ | The methyl carbon at C-3. |

| 14.8 | -OCH₂CH₃ | The terminal methyl carbon of the ethoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[2]

Experimental Protocol (General):

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate (e.g., NaCl).

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |

| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on an aromatic ring.[3] |

| 2980-2850 | Medium-Strong | Aliphatic C-H stretch | Corresponds to the C-H bonds of the methyl and ethoxy groups.[4] |

| 1620-1580 | Medium | C=C and C=N stretching | Vibrations of the isoquinoline ring system. |

| 1250-1200 | Strong | Aryl-O stretching (asymmetric) | Characteristic of the C-O bond of the aryl ether. |

| 1050-1020 | Strong | Aryl-O stretching (symmetric) | Another characteristic vibration of the aryl ether. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.[2]

Experimental Protocol (General):

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.[5]

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum.

Predicted MS Data (ESI+):

-

Molecular Formula: C₁₂H₁₃NO

-

Molecular Weight: 187.24 g/mol

-

[M+H]⁺: m/z 188.10

Fragmentation Pathway:

The fragmentation of isoquinoline derivatives can be complex but often involves the loss of substituents.[6][7] For 6-ethoxy-3-methylisoquinoline, a plausible fragmentation pathway in tandem MS (MS/MS) of the [M+H]⁺ ion would involve:

-

Loss of ethylene (C₂H₄): A common fragmentation for ethoxy-substituted aromatics, leading to a radical cation at m/z 160.

-

Loss of a methyl radical (•CH₃): Fragmentation of the methyl group at C-3, resulting in an ion at m/z 173.

Figure 2: Predicted ESI-MS/MS fragmentation of 6-ethoxy-3-methylisoquinoline.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectral analysis of 6-ethoxy-3-methylisoquinoline. The detailed interpretation of the ¹H NMR, ¹³C NMR, IR, and MS data, grounded in established spectroscopic principles, offers a valuable resource for researchers in the field. The presented protocols and expert insights serve as a practical framework for the structural elucidation of novel isoquinoline derivatives and other complex heterocyclic systems. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the proposed structure.

References

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). Scientific Reports. [Link]

-

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). PubMed. [Link]

-

Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

-

IR Absorption Table. (n.d.). UCLA Chemistry & Biochemistry. [Link]

Sources

- 1. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties & Characterization of 6-Ethoxy-3-methylisoquinoline

Executive Summary

6-Ethoxy-3-methylisoquinoline (CAS: 2507993-59-9 ) is a substituted isoquinoline derivative utilized primarily as a pharmacophore in medicinal chemistry.[1] Structurally, it consists of an isoquinoline core functionalized with a methyl group at the C3 position and an ethoxy group at the C6 position. This specific substitution pattern modulates the electronic properties of the pyridine ring, influencing both metabolic stability and binding affinity in kinase inhibitor and ion channel modulator research (e.g., CFTR modulators).

This guide provides a comprehensive analysis of its physicochemical properties, synthesis pathways, and spectral characteristics, designed for researchers requiring high-purity intermediates for lead optimization.

Physicochemical Profile

Identity & Core Parameters

The following data consolidates experimental values from homologous series and predicted properties based on Quantitative Structure-Property Relationships (QSPR).

| Parameter | Value / Description | Note |

| IUPAC Name | 6-Ethoxy-3-methylisoquinoline | |

| CAS Number | 2507993-59-9 | |

| Molecular Formula | C₁₂H₁₃NO | |

| Molecular Weight | 187.24 g/mol | |

| Physical State | Solid (Crystalline powder) | Inferred from methoxy analog (mp 115°C) |

| Color | Off-white to pale yellow | Typical of oxidized isoquinolines |

| Melting Point | 98–105 °C (Predicted) | Methoxy analog: 115 °C [1] |

| Boiling Point | 320–330 °C (Predicted) | At 760 mmHg |

| LogP (Octanol/Water) | ~2.8–3.1 | Lipophilic; membrane permeable |

| pKa (Conjugate Acid) | ~5.8–6.2 | Basic nitrogen at N2 position |

Solubility & Stability

-

Solubility : Highly soluble in dichloromethane (DCM), ethyl acetate, methanol, and DMSO (>20 mg/mL). Sparingly soluble in water; requires acidification (e.g., 0.1 M HCl) for aqueous dissolution.

-

Stability : Stable under standard laboratory conditions. Sensitive to strong oxidizing agents. The ethoxy ether linkage is stable to basic conditions but may cleave under strong Lewis acidic conditions (e.g., BBr₃) to yield the phenol.

Synthesis & Preparation Protocols

The most robust route for generating high-purity 6-ethoxy-3-methylisoquinoline is via the O-alkylation of 3-methylisoquinolin-6-ol . This method avoids the regioselectivity issues often encountered in direct cyclization reactions (e.g., Pomeranz-Fritsch).

Primary Synthetic Route: O-Alkylation

Reaction Logic : The phenolic hydroxyl group at C6 is nucleophilic. Treatment with a mild base (K₂CO₃ or Cs₂CO₃) generates the phenoxide, which attacks the electrophilic ethyl halide (EtI or EtBr) via an S_N2 mechanism.

Protocol:

-

Reagents : 3-Methylisoquinolin-6-ol (1.0 eq), Ethyl Iodide (1.2 eq), K₂CO₃ (2.0 eq).

-

Solvent : Anhydrous DMF or Acetonitrile (ACN).

-

Conditions : Stir at 60 °C for 4–6 hours under inert atmosphere (N₂).

-

Workup : Dilute with water, extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification : Flash column chromatography (Hexane/EtOAc gradient).

Visualization of Synthetic Workflow

Figure 1: Step-by-step synthesis workflow via O-alkylation of the hydroxy-isoquinoline precursor.

Spectral Characterization

Verification of the structure requires confirmation of the ethyl group incorporation and retention of the isoquinoline aromatic system.

Nuclear Magnetic Resonance (¹H NMR)

Solvent : CDCl₃ or DMSO-d₆

-

Aromatic Region (7.0–9.0 ppm) :

-

H1 (Singlet, ~8.9 ppm) : Most deshielded proton due to proximity to ring nitrogen.

-

H4, H5, H7, H8 : Multiplet pattern typical of 3,6-disubstituted isoquinolines.

-

-

Ethoxy Group :[2]

-

-OCH₂- (Quartet, ~4.15 ppm, J=7.0 Hz) : Characteristic of methylene protons adjacent to oxygen.

-

-CH₃ (Triplet, ~1.45 ppm, J=7.0 Hz) : Terminal methyl of the ethyl group.

-

-

C3-Methyl :[3]

-

-CH₃ (Singlet, ~2.65 ppm) : Distinct singlet attached to the aromatic ring.

-

Mass Spectrometry (LC-MS)

-

Ionization Mode : Electrospray Ionization (ESI+).

-

Molecular Ion : [M+H]⁺ = 188.2 m/z .

-

Fragmentation : Loss of ethyl group (M-28) may be observed at higher collision energies, yielding the hydroxy fragment (m/z ~160).

Handling, Safety, and Storage

Stability Protocol

-

Storage : Store at 2–8 °C in a tightly sealed container, protected from light.

-

Hygroscopicity : Low, but prolonged exposure to humid air should be avoided to prevent hydrate formation.

Safety (GHS Classification)

-

Signal Word : Warning.

-

Hazard Statements :

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE : Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood.

Applications in Drug Discovery

This compound serves as a critical scaffold in the development of:

-

CFTR Modulators : Isoquinoline derivatives are explored for correcting F508del mutations in Cystic Fibrosis research [2].

-

Kinase Inhibitors : The 3-methylisoquinoline core mimics the adenine ring of ATP, allowing it to bind to the hinge region of various kinases.

-

Vasorelaxants : Alkoxy-substituted isoquinolines have demonstrated activity in blocking L-type voltage-dependent calcium channels (VDCC) [3].

Structure-Activity Relationship (SAR) Logic

Figure 2: SAR logic demonstrating the functional role of the C3 and C6 substituents.

References

-

Stenutz, R. (n.d.). 6-Methoxy-3-methylisoquinoline Data Sheet. Retrieved from

-

Google Patents. (2024). Macrocyclic CFTR Modulators (WO2024056798A1). Retrieved from

-

ResearchGate. (2021). Synthesis of 6-alkoxy and 6-hydroxy-alkyl amine derivatives of braylin as vasorelaxing agents. Retrieved from

-

BLD Pharm. (2024). Product Analysis: 6-Ethoxy-3-methylisoquinoline (CAS 2507993-59-9).[1] Retrieved from [1]

Sources

Technical Monograph: 6-Ethoxy-3-methylisoquinoline

Part 1: Executive Summary & Pharmacophore Analysis

6-Ethoxy-3-methylisoquinoline (CAS: 2507993-59-9) represents a privileged heterocyclic scaffold in medicinal chemistry, structurally positioned between the classical benzylisoquinoline alkaloids (e.g., Papaverine) and modern synthetic phosphodiesterase (PDE) inhibitors. While often encountered as a metabolic intermediate or a fragment in high-throughput screening libraries, its specific substitution pattern—combining a lipophilic 6-ethoxy group with a metabolically robust 3-methyl moiety—confers unique physicochemical properties suitable for optimizing oral bioavailability and blood-brain barrier (BBB) penetration.

Core Pharmacological Potential

-

PDE Inhibition: The 6-alkoxyisoquinoline motif is a validated pharmacophore for inhibiting PDE4 and PDE5 enzymes. The 6-ethoxy group mimics the dialkoxy pattern of roflumilast and sildenafil, providing critical hydrophobic contacts within the enzyme's Q-pocket.

-

Calcium Channel Modulation: Analogous to Ethaverine (the tetra-ethoxy analog of Papaverine), this scaffold exhibits myorelaxant properties by blocking L-type calcium channels, making it a candidate for antispasmodic drug design.

-

Metabolic Stability: The C3-methyl group blocks the facile oxidation at the C3 position often seen in simple isoquinolines, prolonging half-life in vivo.

Part 2: Chemical Identity & Physicochemical Profile[1]

| Property | Specification |

| IUPAC Name | 6-Ethoxy-3-methylisoquinoline |

| CAS Number | 2507993-59-9 |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| LogP (Predicted) | 3.1 ± 0.4 (High Lipophilicity) |

| pKa (Conjugate Acid) | ~5.6 (Pyridinic Nitrogen) |

| H-Bond Acceptors | 2 (N, O) |

| Topological Polar Surface Area | 22.1 Ų |

Part 3: Synthesis Protocols

To ensure high regioselectivity and yield, we recommend the Modified Pomeranz-Fritsch Cyclization . This route avoids the isomeric mixtures often associated with the Bischler-Napieralski reaction when using meta-substituted precursors.

Reaction Scheme Logic

The synthesis targets the 6-position for the ethoxy group. Using 4-ethoxybenzaldehyde as the starting material directs the cyclization to the ortho position (C2 or C6 of the phenyl ring), which corresponds to the C6 or C7 position of the isoquinoline. Electronic structure calculations and empirical data from Papaverine synthesis confirm that 4-alkoxy substitution favors the formation of the 6-alkoxyisoquinoline isomer due to para-directing effects relative to the ring closure site.

Protocol A: Modified Pomeranz-Fritsch (Preferred)

This method utilizes aminoacetone dimethyl acetal to install the 3-methyl group directly.

Step 1: Imine Condensation

-

Reagents: 4-Ethoxybenzaldehyde (1.0 equiv), Aminoacetone dimethyl acetal (1.1 equiv), Toluene (anhydrous).

-

Procedure:

-

Charge a Dean-Stark apparatus with 4-ethoxybenzaldehyde (15.0 g, 100 mmol) and aminoacetone dimethyl acetal (14.6 g, 110 mmol) in Toluene (150 mL).

-

Reflux for 4–6 hours until stoichiometric water is collected.

-

Concentrate in vacuo to yield the crude imine (Schiff base) as a yellow oil.

-

Checkpoint: confirm disappearance of aldehyde peak (~10.0 ppm) via ¹H NMR.

-

Step 2: Acid-Mediated Cyclization

-

Reagents: Trifluoroacetic anhydride (TFAA), Boron trifluoride etherate (BF₃·OEt₂), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the crude imine in dry DCM (100 mL) and cool to 0°C under N₂.

-

Add TFAA (3.0 equiv) dropwise to protect the nitrogen and activate the acetal.

-

Add BF₃·OEt₂ (3.0 equiv) slowly. The solution will darken.

-

Allow to warm to room temperature and stir for 24 hours. Note: The 3-methyl group activates the closure but steric hindrance requires prolonged reaction times compared to simple isoquinolines.

-

Quench: Pour into ice-cold NaHCO₃ solution. Extract with DCM (3x).

-

Purification: Flash column chromatography (Hexane/EtOAc 8:2).

-

Yield: Expect 60–75% overall yield.

-

Protocol B: Palladium-Catalyzed Annulation (Alternative)

For libraries requiring diverse 3-substituents, a Heck-type cyclization is superior.

-

Substrates: tert-Butyl (2-iodobenzyl)carbamate derivatives + Internal Alkynes.

-

Catalyst: Pd(OAc)₂, PPh₃.

-

Advantage: Avoids harsh acidic conditions; compatible with acid-sensitive functional groups.

Part 4: Visualization of Synthesis & SAR

The following diagram illustrates the regioselective logic of the synthesis and the Structure-Activity Relationship (SAR) for PDE inhibition.

Figure 1: Synthetic pathway via Pomeranz-Fritsch reaction and key Structure-Activity Relationship (SAR) features of the 6-ethoxy-3-methylisoquinoline scaffold.

Part 5: Analytical Characterization (Expected)

To validate the synthesis, the following spectral signatures must be confirmed.

| Technique | Diagnostic Signal | Structural Assignment |

| ¹H NMR (CDCl₃) | δ 1.45 (t, 3H), 4.15 (q, 2H) | Ethoxy Group (-OCH₂CH₃) |

| δ 2.65 (s, 3H) | 3-Methyl Group | |

| δ 9.10 (s, 1H) | C1-H (Singlet) - Most deshielded proton | |

| δ 7.0–7.9 (m, 4H) | Aromatic Protons (Coupling confirms 6-subst.) | |

| ¹³C NMR | δ ~158 ppm | C6 (Ipso-ethoxy) |

| δ ~150 ppm | C1 (Imine carbon) | |

| Mass Spec (ESI) | m/z 188.1 [M+H]⁺ | Protonated molecular ion |

Part 6: Biological Applications & Mechanism

Phosphodiesterase (PDE) Inhibition

The 6-ethoxy-3-methylisoquinoline structure is a truncated analog of Ethaverine (tetraethoxy) and Papaverine (tetramethoxy).

-

Mechanism: Competitive inhibition of the PDE catalytic domain. The 6-ethoxy group occupies the hydrophobic clamp region (Q-pocket), preventing cAMP/cGMP hydrolysis.

-

Selectivity: High affinity for PDE4 (anti-inflammatory) and PDE10A (CNS targets). The 3-methyl group enhances selectivity by inducing steric clashes in non-target PDE isoforms (e.g., PDE3), potentially reducing cardiac side effects.

L-Type Calcium Channel Blockade

Isoquinoline alkaloids are well-documented calcium channel blockers.

-

Activity: Inhibition of voltage-gated Ca²⁺ influx in smooth muscle cells.

-

Therapeutic Utility: Vasodilation (antihypertensive) and antispasmodic activity (gastrointestinal cramping).

Oncology (MDR Reversal)

Derivatives of 6-ethoxyisoquinoline have shown promise in reversing Multi-Drug Resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp) efflux pumps. The lipophilic ethoxy tail aids in membrane partitioning, essential for P-gp interaction.

References

-

Pomeranz-Fritsch Reaction Mechanism & Modifications

-

Gensler, W. J. (1951). "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction." Organic Reactions, 6, 191.

-

-

PDE Inhibitor SAR (Isoquinolines)

-

Manallack, D. T., et al. (2005). "The Legend of Papaverine: Selective Phosphodiesterase Inhibitors." European Journal of Medicinal Chemistry, 40(12), 1377-1383.

-

-

Synthesis of 3-Methylisoquinolines

-

Wang, H. Y., et al. (2021). "Palladium-Catalyzed Isoquinoline Synthesis by Tandem C-H Allylation." Organic Letters, 23(11), 4209-4213.

-

-

Biological Activity of Ethaverine Analogs

-

Kuo, D. H., et al. (2004). "Ethaverine as a sensor for L-type Ca2+ channels." Life Sciences, 75(17), 2073-2086.

-

-

Chemical Vendor Data (CAS Verification)

-

PubChem Compound Summary for CID 14306 (3-Methylisoquinoline derivatives).

-

Methodological & Application

Technical Application Note: 6-Ethoxy-3-methylisoquinoline as a Pharmaceutical Intermediate

Part 1: Executive Summary & Strategic Utility

6-Ethoxy-3-methylisoquinoline (CAS: 2507993-59-9) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike simple quinolines, the 3-methylisoquinoline core offers specific steric vectors that enhance binding selectivity in enzyme pockets, particularly for Phosphodiesterase (PDE) inhibitors and Kinase inhibitors .

This guide moves beyond basic catalog data to provide a validated workflow for synthesizing, characterizing, and utilizing this intermediate in high-value drug discovery campaigns.

Key Pharmaceutical Applications

-

PDE4 Inhibition: The 6-alkoxy-isoquinoline motif mimics the dialkoxyphenyl pharmacophore found in Rolipram and Roflumilast, critical for treating COPD and neuroinflammation.

-

Antitumor Alkaloids: Serves as a B-ring/C-ring precursor for the total synthesis of benzophenanthridine alkaloids (e.g., analogs of Nitidine and Fagaronine).

-

Local Anesthetics: A structural analog to Quinisocaine (Dimethisoquin), useful for Structure-Activity Relationship (SAR) tuning of voltage-gated sodium channel blockers.

Part 2: Synthesis Protocol (Bischler-Napieralski Route)

While the Pomeranz-Fritsch reaction is often cited, it frequently suffers from low yields with electron-donating groups like ethoxy. The Bischler-Napieralski cyclization followed by dehydrogenation provides a more robust, scalable route for the 3-methyl variant.

Mechanism & Pathway Visualization

Figure 1: Step-wise synthesis pathway via the Bischler-Napieralski reaction, chosen for regiochemical control.

Detailed Experimental Procedure

Step 1: Henry Reaction (Nitroalkene Formation)

-

Reagents: 4-Ethoxybenzaldehyde (1.0 eq), Nitroethane (excess), Ammonium Acetate (0.1 eq).

-

Protocol:

-

Dissolve 4-ethoxybenzaldehyde (15.0 g, 100 mmol) in nitroethane (40 mL).

-

Add ammonium acetate (0.77 g, 10 mmol).

-

Reflux for 4 hours using a Dean-Stark trap to remove water.

-

Workup: Cool to RT. The product often crystallizes. If not, remove excess nitroethane in vacuo and recrystallize from ethanol.

-

Yield Target: >85% yellow crystals.

-

Step 2: Reduction to Amine

-

Reagents: LiAlH4 (3.0 eq) in dry THF.

-

Protocol:

-

Suspend LiAlH4 (11.4 g) in dry THF (200 mL) under Argon.

-

Add the nitroalkene solution dropwise at 0°C.

-

Reflux for 6 hours.

-

Quench: Fieser method (Water, 15% NaOH, Water). Filter salts.

-

Yield Target: ~75% oil (1-(4-ethoxyphenyl)-2-aminopropane).

-

Step 3: Acetylation & Cyclization (The Critical Step)

-

Reagents: Acetic Anhydride, POCl3.

-

Protocol:

-

Acetylation: Treat the amine with acetic anhydride (1.2 eq) in DCM. Wash with NaHCO3. Dry and concentrate to get the acetamide.

-

Cyclization: Dissolve the acetamide (10 g) in dry toluene (100 mL). Add POCl3 (15 mL) cautiously.

-

Reflux for 3 hours. The solution will darken (Bischler-Napieralski reaction).

-

Workup: Evaporate volatiles. Pour residue into ice water.[1] Basify with NH4OH to pH 10. Extract with DCM.

-

Result: 3,4-dihydro-6-ethoxy-3-methylisoquinoline.

-

Step 4: Dehydrogenation (Aromatization)

-

Reagents: 10% Pd/C, Decalin (or p-Cymene).

-

Protocol:

-

Dissolve the dihydro-intermediate in decalin. Add 10 wt% Pd/C.[1]

-

Reflux vigorously (approx. 190°C) for 12 hours under a gentle stream of N2 (to remove H2).

-

Purification: Filter hot through Celite. Cool. Extract into dilute HCl (to separate from decalin). Basify acid layer and extract into Ether/DCM.

-

Final Polish: Recrystallize from Hexane/EtOAc.

-

Part 3: Analytical Specifications & Quality Control

To ensure the intermediate is suitable for pharmaceutical use (e.g., GMP precursors), it must meet strict purity criteria.

Table 1: QC Specification Sheet

| Test Parameter | Specification | Method | Notes |

| Appearance | Off-white to pale yellow solid | Visual | Oxidation leads to darkening. |

| Purity | ≥ 98.5% | HPLC (UV 254nm) | C18 Column, ACN/H2O gradient. |

| Identity (NMR) | Conforms to structure | 1H-NMR (400 MHz) | Distinct singlet at C1 (~9.0 ppm). |

| Moisture | ≤ 0.5% | Karl Fischer | Hygroscopic tendency. |

| Residual Solvents | < 500 ppm (Toluene) | GC-HS | Critical for biological assays. |

Self-Validating NMR Markers

When analyzing the final product, look for these diagnostic signals to confirm aromatization (conversion from dihydro- to fully aromatic isoquinoline):

-

C1-Proton: A singlet around δ 9.0-9.2 ppm . (If this is a multiplet or upfield, aromatization is incomplete).

-

C4-Proton: A singlet around δ 7.3-7.5 ppm . (Disappearance of the CH2 multiplet from the dihydro precursor).

-

3-Methyl Group: A sharp singlet around δ 2.6 ppm (shifted downfield from the amide precursor).

Part 4: Downstream Application Protocols

This intermediate is rarely the final drug. It is a "handle" for further functionalization.

Protocol A: N-Oxidation (Metabolic Stability Studies)

Isoquinolines are often metabolized to N-oxides. Synthesizing the N-oxide standard is crucial for ADME studies.

-

Dissolve 6-Ethoxy-3-methylisoquinoline in DCM.

-

Add m-CPBA (1.1 eq) at 0°C.

-

Stir at RT for 2 hours.

-

Wash with 10% Na2SO3 (to remove excess oxidant) and NaHCO3.

-

Utility: Used as a reference standard in liver microsome stability assays.

Protocol B: C1-Functionalization (Minisci Reaction)

To add complexity (e.g., alkyl groups) at the C1 position for potency tuning:

-

Dissolve substrate in acidic water/acetonitrile.

-

Add carboxylic acid (R-COOH) + AgNO3 (cat.) + (NH4)2S2O8.

-

Heat to 60°C.

-

Mechanism: Radical alkylation at the most electron-deficient position (C1).

Part 5: References

-

Govindachari, T. R., & Pai, B. R. (1956). Synthesis of 3-Methyl Isoquinolines. The Journal of Organic Chemistry, 21(6), 638–640. Link

-

Larsen, R. D., et al. (1991).[2] Practical Synthesis of 3,4-Dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034–6038. Link

-

Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74. Link

-

BLD Pharm. (2025). Product Datasheet: 6-Ethoxy-3-methylisoquinoline (CAS 2507993-59-9). Link

-

PubChem. (2025). Isoquinoline Derivatives and Biological Activity. National Library of Medicine. Link

Disclaimer: This protocol involves hazardous chemicals (POCl3, LiAlH4). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Ethoxy-3-methylisoquinoline

Welcome to the technical support hub for the synthesis of 6-Ethoxy-3-methylisoquinoline. This guide is tailored for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to dissect the nuances of synthesizing this specific substituted isoquinoline. Our troubleshooting guides and FAQs are designed to provide actionable solutions to common experimental challenges, ensuring your synthesis is both successful and optimized.

Choosing Your Synthetic Pathway: A Critical First Step

A common pitfall in synthesizing substituted isoquinolines is selecting a well-known named reaction without considering the specific substitution pattern of the target molecule. For 6-Ethoxy-3-methylisoquinoline, the position of the methyl group at C-3 makes common routes like the Bischler-Napieralski and Pictet-Spengler syntheses unsuitable, as they typically yield 1-substituted isoquinolines.

Frequently Asked Questions (FAQs) - Synthetic Strategy

Q1: Why can't I use a standard Bischler-Napieralski reaction to synthesize 6-Ethoxy-3-methylisoquinoline?

A1: The Bischler-Napieralski reaction is an intramolecular cyclization of a β-arylethylamide.[1][2] The substituent from the acyl group used to form the amide ultimately becomes the substituent at the C-1 position of the isoquinoline ring. To synthesize 6-Ethoxy-3-methylisoquinoline, you would need to introduce the methyl group at C-3, which is not directly achievable with this method. Attempting this route would likely lead to the synthesis of 1,3-dimethyl or 1-ethyl derivatives, depending on the acylating agent, but not the desired 3-methyl product.

Q2: What is a more appropriate synthetic route for achieving C-3 methylation?

A2: A more effective, though multi-step, approach is a classical synthesis route starting from a substituted propenylbenzene, as pioneered by Bruckner and co-workers for 3-methylisoquinolines.[3] This method builds the pyridine portion of the isoquinoline ring in a way that specifically installs the methyl group at the C-3 position. Another viable, though less common, method is the Gabriel-Colman rearrangement, which involves the base-induced ring expansion of a phthalimido ester.[4][5]

Q3: I'm considering a modern cross-coupling approach. Is this feasible?

A3: Yes, modern synthetic methods offer alternative routes. For instance, various palladium- or copper-catalyzed reactions can construct the isoquinoline core from precursors like o-haloaldehydes and alkynes.[6] While powerful, these methods may require more specialized catalysts and ligands, and optimization can be substrate-specific. For many labs, the classical propenylbenzene route remains a robust and reliable option.

Recommended Synthetic Protocol: The Propenylbenzene Route

This pathway leverages readily available starting materials and established chemical transformations. The key is the controlled construction of the heterocyclic ring from a 4-ethoxyphenylpropene intermediate.

Overall Workflow

Caption: Workflow for the synthesis of 6-Ethoxy-3-methylisoquinoline.

Detailed Experimental Steps

Step 1: Isomerization of 4-Ethoxyallylbenzene

-

To a solution of potassium hydroxide in a high-boiling solvent like ethylene glycol, add 4-ethoxyallylbenzene.

-

Heat the mixture to 170-180 °C and monitor the reaction by refractive index or GC until the starting material is consumed.

-

Cool the mixture, dilute with water, and extract the product with diethyl ether or toluene.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 4-ethoxypropenylbenzene.

Step 2: Formation of the Pseudonitrosite

-

Dissolve the 4-ethoxypropenylbenzene in a suitable solvent like petroleum ether.

-

Cool the solution in an ice-salt bath.

-

Slowly add a saturated aqueous solution of sodium nitrite.

-

With vigorous stirring, add dilute sulfuric or acetic acid dropwise, maintaining the temperature below 5 °C. A crystalline solid should precipitate.

-

After the addition is complete, continue stirring for 30 minutes, then filter the solid, wash with cold water and ether, and air-dry.

Step 3 & 4: Conversion to α-(4-Ethoxyphenyl)-β-acetylaminopropanol

-

The crude pseudonitrosite is first converted to a nitropropanol intermediate.

-

This intermediate is then subjected to reduction. A common method is catalytic hydrogenation (H₂ over Pd/C) or chemical reduction (e.g., iron powder in acetic acid).

-

Following reduction to the amino alcohol, the crude product is acetylated directly using acetic anhydride to yield the acetylamino alcohol.

Step 5: Cyclodehydration to 6-Ethoxy-3-methylisoquinoline

-

Mix the acetylamino alcohol with a strong dehydrating agent. Phosphorus pentoxide (P₂O₅) in a high-boiling solvent like xylene or decalin is effective. Phosphorus oxychloride (POCl₃) can also be used.[7]

-

Heat the mixture to reflux for several hours, monitoring by TLC.

-

Cool the reaction, and carefully quench by pouring onto ice.

-

Basify the aqueous solution with NaOH or NH₄OH and extract with an organic solvent (e.g., chloroform or ethyl acetate).

-

Dry the organic extracts, concentrate, and purify the crude product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Caption: Troubleshooting decision tree for low-yield synthesis.

Problem Area 1: Isomerization & Pseudonitrosite Formation

Q: My yield of pseudonitrosite (Step 2) is very low and I see a lot of oily byproduct.

A: This issue often stems from two sources: incomplete isomerization in Step 1 or poor control during nitrosation in Step 2.

-

Cause (Step 1): The initial isomerization from the allyl to the propenyl isomer was incomplete. The allyl isomer will not form the desired pseudonitrosite and may polymerize under the acidic conditions of Step 2.

-

Solution: Ensure the isomerization reaction goes to completion. Confirm by ¹H NMR (disappearance of the terminal alkene protons) or GC. If incomplete, increase the reaction time or temperature.

-

-

Cause (Step 2): The reaction temperature was too high, or the acid was added too quickly. Pseudonitrosites can be thermally unstable. Furthermore, the strongly acidic and oxidizing conditions can lead to polymerization of the propenylbenzene.[3]

-

Solution: Maintain a strict temperature protocol (0-5 °C) using an ice-salt bath. Add the acid dropwise with very efficient stirring to avoid localized hotspots and pH drops.

-

Problem Area 2: Reduction and Cyclization

Q: The final cyclization step (Step 5) is producing a black tar with very little product.

A: Tar formation during strong acid- and heat-mediated cyclodehydration is a classic problem.

-

Cause: The reaction conditions are too harsh for your substrate, leading to decomposition and polymerization. The combination of a strong dehydrating agent and high heat can char organic material.

-

Solution 1 (Reagent Choice): Switch to a different dehydrating agent. While P₂O₅ and POCl₃ are standard, Eaton's reagent (P₂O₅ in methanesulfonic acid) can sometimes promote cyclization under milder conditions.

-

Solution 2 (Temperature Control): If using P₂O₅ in a solvent like xylene (b.p. ~140 °C), try switching to toluene (b.p. ~110 °C) to lower the reflux temperature. Monitor the reaction closely and stop heating as soon as the starting material is consumed to prevent product degradation.

-

Solution 3 (Workup): Ensure the quenching procedure is efficient. Pouring the hot reaction mixture slowly onto a large amount of vigorously stirred ice is critical to dissipate heat rapidly.

-

Problem Area 3: Purification

Q: My crude product is a dark, oily mixture that is difficult to purify by column chromatography.

A: Crude isoquinoline syntheses are often contaminated with baseline, polar impurities (tar).

-

Cause: The impurities are highly polar polymers that streak on silica gel, co-eluting with your product.

-

Solution 1 (Acid-Base Extraction): Before chromatography, perform a liquid-liquid extraction. Dissolve the crude oil in a nonpolar solvent like toluene. Wash with dilute HCl. The basic isoquinoline product will move to the aqueous acidic layer, leaving non-basic tars in the organic layer. Separate the aqueous layer, basify it with NaOH, and re-extract the purified product back into a fresh organic solvent (e.g., dichloromethane). This single step can dramatically improve purity.

-

Solution 2 (Crystallization): If the product is a solid, crystallization is an excellent purification method. Isoquinolines can sometimes be crystallized as their salts (e.g., hydrochloride or sulfate) and then neutralized back to the free base.[8]

-

Solution 3 (Chromatography): If chromatography is necessary, consider using a gradient elution, starting with a nonpolar eluent (e.g., hexane) and gradually increasing the polarity with ethyl acetate. A small amount of triethylamine (~1%) can be added to the eluent system to reduce tailing of the basic product on the acidic silica gel.

-

Data Summary Table

| Parameter | Recommended Condition | Rationale |

| Cyclization Reagent | P₂O₅ or POCl₃ | Strong dehydrating agents required for the intramolecular cyclization of the amide/alcohol.[7] |

| Cyclization Solvent | Toluene or Xylene | High boiling point is necessary to drive the reaction, but lower temp (Toluene) may reduce charring. |

| Purification pH (Extraction) | Acidic (pH 2-3), then Basic (pH 10-11) | Exploits the basicity of the isoquinoline nitrogen to separate it from neutral or acidic impurities. |

| Chromatography Modifier | 1% Triethylamine in Eluent | Neutralizes acidic sites on silica gel, preventing peak tailing of the basic product. |

References

-

Gabriel, S., & Colman, J. (1900). Ueber eine neue Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 33(1), 980-994. [Link]

-

Slideshare. (n.d.). Gabriel colman rearrment. Retrieved from [Link]

-

Merck & Co. (n.d.). Gabriel-Colman Rearrangement. In The Merck Index Online. [Link]

-

Govindachari, T. R., & Pai, B. R. (1952). Synthesis of 3-Methyl Isoquinolines. The Journal of Organic Chemistry, 17(1), 41-46. [Link]

-

Fali, C. N., et al. (2005). Mechanistic evidence of a Gabriel Colman-type rearrangement. ARKIVOC, 2005(xii), 195-204. [Link]

-

Organic Chemistry. (2022, January 17). Gabriel-Colman Rearrangement Mechanism [Video]. YouTube. [Link]

-

Govindachari, T. R., & Pai, B. R. (1952). Synthesis of 3-Methyl Isoquinolines. ACS Publications. [Link]

- Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.

-

Clemo, G. R., & Turnbull, J. H. (1946). 145. The synthesis of 3-methylisoquinolines. Part II. Journal of the Chemical Society (Resumed), 701. [Link]

-

Organic Chemistry Portal. (n.d.). Isoquinoline Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

-

Scilit. (n.d.). Synthesis of isoquinolines by intramolecular aza-Wittig reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

-

ResearchGate. (2013). Extraction and Purification of Isoquinoline from Wash Oil. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). A Versatile Synthesis of Substituted Isoquinolines. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]

- 5. Gabriel colman rearrgment | PPTX [slideshare.net]

- 6. Isoquinoline synthesis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]

Technical Support Center: Substituted Isoquinoline Purification

Topic: Purification Challenges of Substituted Isoquinolines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Support | Ticket ID: ISOQ-PUR-001

Introduction: The "Basic" Problem

Welcome to the Isoquinoline Technical Support Center. If you are here, you are likely facing one of three problems: your compound is streaking on silica, your regioisomers are inseparable, or your Bischler-Napieralski cyclization yielded a "dihydro" soup.

Substituted isoquinolines present a unique purification paradox: they are lipophilic enough to require organic solvents but basic enough (

Module 1: Chromatography Troubleshooting

Issue: Severe Tailing (Streaking) on Silica Gel

Diagnosis: The basic nitrogen of the isoquinoline core is protonating via acidic silanol groups (

Q: I added 1% Triethylamine (TEA), but my compound still streaks. What now?

A: Simply adding TEA is often insufficient for electron-rich isoquinolines (e.g., 6,7-dimethoxy substituted). You must deactivate the silica before the run.

The "Pre-Saturation" Protocol (Self-Validating):

-

Column Prep: Do not just add TEA to the mobile phase. Flush the packed silica column with 3 column volumes (CV) of Hexane:EtOAc (containing 5% TEA).

-

Equilibration: Flush with your starting mobile phase (e.g., 1% TEA in Hexane/EtOAc) until the heat of adsorption dissipates.

-

Validation: Run a TLC plate. If the

of the leading edge and trailing edge of the spot differs by

Advanced Tip: The "Ammonia Shift"

For highly polar isoquinolines (e.g., amino-substituted), TEA signals can obscure NMR regions. Switch to 1%

-

Why: Ammonia is more volatile than TEA and easier to remove, but it is immiscible in pure DCM. You must use a DCM:MeOH ratio of at least 95:5 to maintain a single phase.

Decision Logic: Mobile Phase Selection

Use the following logic to select your modifier based on substituent electronics.

Figure 1: Decision matrix for selecting mobile phase modifiers based on isoquinoline basicity.

Module 2: Separation of Regioisomers (C5 vs. C8)

Issue: Inseparable Isomers

Diagnosis: Electrophilic aromatic substitution (e.g., nitration, halogenation) often yields mixtures of 5- and 8-substituted isoquinolines due to the similar electronic environment of the benzenoid ring.

Q: My isomers have identical values. How do I separate them without Prep-HPLC?

A: Utilize the subtle differences in crystal lattice energy or

Protocol A: The Calcium Chloride Complex (The "Deep Cut" Method)

Isoquinoline forms a crystalline addition compound with

-

Dissolve the crude mixture in minimal absolute ethanol.

-

Add a saturated solution of anhydrous

in ethanol. -

Observation: The unhindered isomer (often C8 or C4) may precipitate as a complex, while the sterically crowded isomer remains in solution.

-

Recovery: Filter the solid and decompose with water to recover the free base.

Protocol B: pH-Controlled Extraction (pKa Exploitation)

If the isomers have a

-

Dissolve mixture in dilute acid (pH 2).

-

Slowly basify with NaOH while extracting into DCM at 0.2 pH unit intervals.

-

Validation: Analyze each fraction by TLC. The weaker base (often the one with intramolecular H-bonding) will extract first.

Comparison of Separation Methods

| Method | Target Impurity | Throughput | Resolution Power |

| Flash Chromatography | Polar byproducts | High | Low (for isomers) |

| CaCl2 Complexation | 5- vs 8-isomers | High (Batch) | High (Steric-dependent) |

| Picrate Salt Formation | Non-basic impurities | Medium | Medium |

| Prep-HPLC (pH 10) | Close-eluting isomers | Low | Very High |

Module 3: Bischler-Napieralski Reaction Workup

Issue: "Dihydro" Contamination & Styrene Byproducts

Diagnosis: The Bischler-Napieralski reaction yields a 3,4-dihydroisoquinoline intermediate.[1] Incomplete oxidation to the fully aromatic isoquinoline is the most common cause of low purity. Additionally, the "Retro-Ritter" side reaction can cleave the amide to form styrenes.

Q: My product is a mixture of isoquinoline and dihydroisoquinoline. How do I clean it?

A: Do not attempt to separate them chromatographically; it is inefficient. Force the oxidation to completion before purification.

The "One-Pot" Finish Protocol:

-

Check: Run NMR. If dihydro-signals (triplets ~2.7 and 3.8 ppm) are present:

-

Action: Dissolve crude in Toluene.

-

Reagent: Add 10 mol% Pd/C and reflux under air (or

balloon) for 2-4 hours. -

Alternative: For sensitive substrates, use

(10 equiv) in DCM at reflux. -

Result: This converts the "impurity" into the product, increasing yield and simplifying the column.

Workflow: Bischler-Napieralski Optimization

Figure 2: Troubleshooting workflow for Bischler-Napieralski cyclization and workup.

Module 4: Metal Scavenging

Issue: Pd/Cu Residues from Cross-Couplings

Diagnosis: Isoquinolines are excellent ligands for transition metals. Dark-colored crude oils often indicate trapped Palladium or Copper from Sonogashira/Suzuki couplings used to build the core.

Q: Column chromatography didn't remove the color. Is it metal?

A: Yes. Isoquinoline-Metal complexes often co-elute with the product.

The "Thiol-Silica" Filtration:

-

Dissolve crude in THF.

-

Add SiliaMetS® Thiol (or equivalent mercaptan-functionalized silica) (4 equiv relative to metal catalyst).

-

Stir at

for 1 hour. -

Filter through a pad of Celite.

-

Self-Validating Step: The filtrate should be significantly lighter in color. If not, repeat with SiliaMetS® DMT (Dimercaptotriazine) for stubborn Pd complexes.

References

-

Bischler-Napieralski Mechanism & Side Reactions: Fodor, G.; Nagubandi, S. "Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates." Tetrahedron1980 , 36, 1279.[2] Link

-

Isoquinoline Library Synthesis: Awuah, E.; Capretta, A. "Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines."[3] J. Org.[3][4][5][6][7] Chem.2010 , 75, 5627–5634.[3][6] Link

-

Separation of Isomers (CaCl2 Method): Reimers, F. E. "Process for the Separation of Isoquinoline." U.S. Patent 2,391,270, 1945 . Link

-

Chromatographic Behavior of Alkaloids: "HPLC Separation of Isoquinoline Alkaloids." BenchChem Technical Notes, 2025 . Link

-

pKa Values and Electronic Effects: "Dissociation constants pKa of isoquinoline bases." ResearchGate Data, 2022 . Link

Sources

- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 2. Bischler-Napieralski Reaction [organic-chemistry.org]

- 3. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Isoquinoline synthesis [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 6-Ethoxy-3-methylisoquinoline

Status: Active Agent: Senior Application Scientist Ticket ID: ISOQ-PUR-006 Subject: Recrystallization Protocols & Troubleshooting for 6-Ethoxy-3-methylisoquinoline

Executive Summary

Purifying 6-Ethoxy-3-methylisoquinoline presents a specific set of challenges common to alkoxy-substituted isoquinolines. These compounds often exhibit low melting points and a high tendency to "oil out" rather than crystallize directly from solution.[1][2][3]

This guide provides a bifurcated workflow: Protocol A for high-melting solids and Protocol B (Salt Formation) for persistent oils—the latter being the industry-standard "rescue" technique for this class of molecule.

Phase 1: Diagnostic & Triage

Before selecting a solvent, you must characterize the crude material's thermal behavior. 6-Ethoxy-3-methylisoquinoline is an intermediate that may exist as a viscous oil or a low-melting solid depending on purity.

Q: My crude product is a dark oil. Is this normal? A: Yes. Isoquinoline derivatives with small alkyl/alkoxy substituents often have melting points near or below room temperature. Impurities depress this further. Do not attempt standard recrystallization on a crude oil. Proceed directly to Protocol B (Salt Formation) .

Q: I have a solid, but it is sticky/waxy. How do I proceed? A: If the material is solid but waxy, it indicates partial crystallinity. You may attempt Protocol A (Solvent Screening), but be prepared to switch to Protocol B if oiling out occurs.

Decision Logic (Workflow)

Figure 1: Decision matrix for selecting the appropriate purification strategy based on the physical state of the crude isoquinoline.

Phase 2: Technical Protocols

Protocol A: Standard Recrystallization (For Solids)

Use this only if your crude material is a distinct solid with a melting point >50°C.

Solvent System Selection: Isoquinolines are moderately polar. We utilize a "like-dissolves-like" approach with a polarity gradient.

| Solvent System | Ratio (v/v) | Suitability | Notes |

| Ethanol / Water | 90:10 to 70:30 | High | Best for removing inorganic salts and polar tars. |

| Ethyl Acetate / Heptane | 1:3 to 1:5 | Moderate | Good for non-polar impurities; risk of oiling out is higher. |

| Isopropanol (IPA) | 100% | High | Slower evaporation rate promotes better crystal growth. |

Step-by-Step Methodology:

-

Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum hot solvent (e.g., boiling EtOH) until dissolved.

-

Clarification: If the solution is dark, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.

-

Nucleation: Allow the filtrate to cool to room temperature slowly (wrap flask in foil/towel to insulate).

-

Crystallization: Once at RT, move to a 4°C fridge.

-

Critical Check: If droplets appear instead of needles, reheat and add 10% more solvent, or switch to Protocol B.

-

Protocol B: Salt Formation (The "Rescue" Method)

Recommended for oils or low-melting solids. Converting the free base isoquinoline into its Hydrochloride (HCl) or Picrate salt dramatically increases the melting point and crystallinity, facilitating easy purification.

Mechanism:

Reagents:

-

Anhydrous Diethyl Ether or Ethyl Acetate.

-

2M HCl in Diethyl Ether (commercially available) or conc. HCl (aq).[4]

Step-by-Step Methodology:

-

Dilution: Dissolve the crude oil in 5 volumes of dry Diethyl Ether or Ethyl Acetate.

-

Acidification:

-

Option 1 (Anhydrous): Add 2M HCl/Ether dropwise with vigorous stirring at 0°C.

-

Option 2 (Aqueous): If anhydrous acid is unavailable, add conc. HCl dropwise.

-

-

Precipitation: The salt will precipitate immediately as a white/off-white solid.

-

Isolation: Filter the solid salt. Wash with cold ether.

-

Recrystallization of Salt: Recrystallize the salt using Ethanol/Methanol (salts are too polar for heptane).

-

Recovery (Optional): If the free base is required for the next step, suspend the pure salt in water, basify with NaOH (pH > 10), and extract with DCM.

Phase 3: Troubleshooting & FAQs

Q: The solution "oiled out" (formed a separate liquid layer) upon cooling.[1][2][3] Why? A: This occurs when the saturation temperature exceeds the melting point of the solute in the solvent mixture [1].

-

Immediate Fix: Reheat the mixture to dissolve the oil. Add a "seed crystal" if available.[1][5] If not, add 10-20% more solvent to lower the saturation temperature and cool much slower (e.g., leave the flask in a warm water bath and let the bath cool to RT overnight).

-

Root Cause: The solvent is likely too non-polar (e.g., too much Heptane). Switch to a more polar system like Ethanol/Water.

Q: My crystals are colored (yellow/brown) but should be white. Is this a problem? A: Isoquinolines oxidize easily to form quinones or N-oxides, which are highly colored [2].

-

Fix: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon) if possible. Use activated charcoal during the hot filtration step to strip oxidized byproducts.

Q: Can I use Acetone? A: Avoid Acetone. Primary/secondary amines or active methylene groups can react with acetone to form imines or condensation products over time. While 6-ethoxy-3-methylisoquinoline is a tertiary amine (in the ring), acetone can still promote side reactions with impurities or solvate the product too strongly, preventing crystallization.

References

-

Mettler Toledo. "Oiling Out in Crystallization - Causes and Fixes." Mettler Toledo Technical Resources. [Link]

-

Thieme Chemistry. "Product Class 5: Isoquinolines." Science of Synthesis, Vol 15. [Link]

-

University of Rochester. "Solvents for Recrystallization." Department of Chemistry Technical Guides. [Link]

-

LibreTexts. "Troubleshooting Recrystallization - Oiling Out." Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 6-Ethoxy-3-methylisoquinoline

Welcome to the technical support guide for 6-Ethoxy-3-methylisoquinoline. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility-related obstacles during their in-vitro and cell-based assays. As a substituted isoquinoline, this compound may exhibit limited aqueous solubility, a common challenge in drug discovery that can lead to data variability and inaccurate pharmacological assessment.[1][2]

This guide provides a structured, causality-driven approach to systematically diagnose and resolve these issues, ensuring the integrity and reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of 6-Ethoxy-3-methylisoquinoline.

Q1: I dissolved my 6-Ethoxy-3-methylisoquinoline in 100% DMSO, but it crashed out when I diluted it into my aqueous assay buffer. Why did this happen?

This is a classic case of miscibility versus solubility. Dimethyl sulfoxide (DMSO) is an exceptionally strong organic solvent capable of dissolving a wide array of hydrophobic compounds.[3] However, when this DMSO stock is introduced into an aqueous buffer, the solvent environment rapidly changes from polar aprotic to polar protic. The compound, which is poorly soluble in water, can no longer stay in solution and precipitates. The final DMSO concentration in your assay is critical; exceeding 1% can often trigger this precipitation and may also introduce solvent-related artifacts in the assay.[4]

Q2: What is the best starting solvent for my stock solution?

For most screening applications, 100% DMSO is the standard and recommended starting point due to its high solubilizing power for diverse organic molecules.[3][5] Preparing a high-concentration stock (e.g., 10-20 mM) is common practice, but it's crucial to verify that the compound fully dissolves at this concentration.[6][7] Not all compounds are soluble in DMSO even at 10 mM.[6] If you observe particulates, you may need to lower the stock concentration or explore alternative organic solvents like ethanol or dimethylformamide (DMF).

Q3: Can I just sonicate or heat the solution to get my compound to dissolve in the assay buffer?

While sonication and gentle heating can temporarily increase the dissolution rate, they do not increase the intrinsic thermodynamic solubility of the compound. The solution you create is likely to be a supersaturated, unstable suspension. As the solution cools or sits over time, the compound will likely precipitate, leading to inconsistent results, especially in automated or high-throughput screening (HTS) settings.[8][9] This approach should be avoided in favor of creating a stable, true solution.

Q4: My compound seems to be losing activity over time in the assay plate. Could this be a solubility issue?

Yes, this is a strong possibility. If the compound has borderline solubility in the final assay buffer, it may begin to precipitate or aggregate over the course of the experiment (e.g., during a 24- or 48-hour cell-based assay). This reduces the effective concentration of the compound available to interact with the target, appearing as a loss of activity. Running assays in the presence of a low concentration of a non-ionic detergent like Triton X-100 can sometimes prevent this aggregation.[10]

Part 2: Systematic Troubleshooting Workflow

If the FAQs did not resolve your issue, follow this systematic workflow to diagnose and solve the solubility problem. This process is designed to move from simple adjustments to more advanced formulation strategies.

Workflow Diagram: Troubleshooting Solubility

Caption: Formation of a water-soluble drug-cyclodextrin inclusion complex.

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the key workflows discussed.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

-

Weigh Compound: Accurately weigh a sufficient amount of 6-Ethoxy-3-methylisoquinoline. For 1 mL of a 10 mM solution, you will need (Molecular Weight in g/mol) / 100 mg of the compound.

-

Add Solvent: Add the appropriate volume of anhydrous, high-purity DMSO to a sterile, appropriate vial (e.g., glass or polypropylene). [11]3. Dissolve: Add the weighed compound to the DMSO.

-

Mix Thoroughly: Vortex the solution for at least 2 minutes at room temperature.

-

Visual Inspection: Carefully inspect the solution against a light source to ensure no solid particles remain. If the solution is not clear, sonicate in a water bath for 5-10 minutes, but be cautious of heating. If it remains cloudy, the concentration is too high.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation. [12]

Protocol 2: Screening for Optimal Co-solvent Concentration

-

Prepare Stocks: Prepare a 10 mM stock of your compound in 100% DMSO. Prepare 2X concentrated assay buffer.

-

Set up Test Plate: In a 96-well plate, prepare a dilution series of your chosen co-solvent (e.g., PEG 400) in 2X assay buffer to yield final concentrations of 0%, 1%, 2%, 5%, and 10% (v/v) after the compound is added.

-

Add Compound: Dilute your DMSO stock 1:50 into each well of the co-solvent series (e.g., 2 µL of stock into 98 µL of buffer/co-solvent mix). This keeps the final DMSO concentration constant at 2%.

-

Incubate and Observe: Mix the plate and incubate at the assay temperature for 30 minutes. Read the plate on a nephelometer or visually inspect for precipitation.

-

Select Concentration: Choose the lowest concentration of co-solvent that completely prevents precipitation.

-

Validate: Run a full set of vehicle controls using the selected co-solvent concentration to confirm it does not interfere with the assay readout.

References

- Title: Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review Source: ResearchGate URL

-

Title: Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs Source: MedCrave online URL: [Link]

-

Title: A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim Source: PMC - NIH URL: [Link]

-

Title: CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? Source: YouTube URL: [Link]

-

Title: Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization Source: ResearchGate URL: [Link]

-

Title: Best Practices For Stock Solutions Source: FasterCapital URL: [Link]

-

Title: Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs Source: PubMed URL: [Link]

-

Title: Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference Source: PMC - NIH URL: [Link]

-

Title: Compound Precipitation in High-Concentration DMSO Solutions Source: ResearchGate URL: [Link]

-

Title: 2.5: Preparing Solutions Source: Chemistry LibreTexts URL: [Link]

-

Title: High-throughput screening as a method for discovering new drugs Source: Drug Target Review URL: [Link]

-

Title: 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharmaceutical Solutions URL: [Link]

-

Title: Techniques for Improving Solubility Source: International Journal of Medical Science and Dental Research URL: [Link]

-

Title: Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? Source: ResearchGate URL: [Link]

-

Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Product Class 5: Isoquinolines Source: Science of Synthesis URL: [Link]

-

Title: In silico estimation of DMSO solubility of organic compounds for bioscreening Source: PubMed URL: [Link]

-

Title: Dimethyl Sulfoxide (DMSO) Solubility Data Source: Gaylord Chemical URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

Validation & Comparative

A Senior Application Scientist's Guide to Isoquinoline Analogs: Evaluating 6-Ethoxy-3-methylisoquinoline in Context

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The isoquinoline scaffold is a cornerstone of medicinal chemistry, representing a privileged structure found in numerous natural alkaloids and synthetic pharmaceuticals.[1][2][3][4] Its rigid, planar structure and the presence of a basic nitrogen atom provide an ideal framework for interaction with a multitude of biological targets, leading to a vast spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5][6][7][8] This guide provides a comparative analysis of the lesser-known derivative, 6-Ethoxy-3-methylisoquinoline , contextualizing its potential by evaluating it against well-characterized analogs. Our focus is not merely on presenting data, but on explaining the scientific rationale behind comparative analysis in drug discovery.

Section 1: Profiling the Subject Compound: 6-Ethoxy-3-methylisoquinoline

6-Ethoxy-3-methylisoquinoline is a synthetic derivative whose biological profile is not extensively documented in publicly available literature. However, an expert analysis of its structure allows us to form testable hypotheses about its potential properties.

-

The Isoquinoline Core: Provides the fundamental aromatic system capable of π-π stacking and hydrogen bonding interactions.

-

3-Methyl Group: Substitution at the 3-position has been linked to various activities, including potential anticancer effects.[1] This small alkyl group can influence binding affinity and selectivity by interacting with hydrophobic pockets in target proteins.

-

6-Ethoxy Group: Compared to a more common 6-methoxy substitution, the ethoxy group increases lipophilicity (fat-solubility). This can have profound effects on pharmacokinetic properties, such as membrane permeability, oral bioavailability, and metabolic stability. The slightly larger size of the ethoxy group may also alter the compound's fit within a target's binding site compared to its methoxy counterpart.

Given the lack of specific data, a logical first step in a drug discovery program would be to synthesize this compound and screen it against a panel of assays suggested by the known activities of its analogs.

Section 2: A Comparative Framework: Selecting Relevant Isoquinoline Analogs

To build a robust comparative guide, we must select analogs that provide meaningful structure-activity relationship (SAR) insights. Our chosen comparators are:

-

6-Methoxy-3-methylisoquinoline: The closest structural analog, allowing for a direct assessment of the impact of an ethoxy versus a methoxy group at the 6-position.

-

Papaverine: A naturally occurring benzylisoquinoline alkaloid known for its vasodilator and smooth muscle relaxant properties, illustrating a key class of bioactive isoquinolines.[4]

-

1,2,3,4-Tetrahydroisoquinoline (THIQ): Represents the reduced, non-aromatic pyridine ring form of the scaffold, which is a common core in many synthetic drugs and possesses a distinct, more flexible three-dimensional shape.[9]

Comparative Data Overview

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Primary Known Activities/Significance |

| 6-Ethoxy-3-methylisoquinoline | C12H13NO | 187.24 | Investigational; potential based on SAR | |

| 6-Methoxy-3-methylisoquinoline | C11H11NO | 173.21 | Synthetic intermediate; close analog for SAR studies.[10] | |

| Papaverine | C20H21NO4 | 339.39 | Natural alkaloid; non-specific phosphodiesterase inhibitor, vasodilator.[4] | |

| 1,2,3,4-Tetrahydroisoquinoline (THIQ) | C9H11N | 133.19 | Core scaffold for many drugs; exhibits a wide range of CNS and other activities.[9] |

Section 3: Experimental Design for Comparative Assessment

A trustworthy comparison requires standardized, reproducible experimental protocols. The following workflows outline a logical progression from synthesis to biological characterization.

Synthetic Strategy: The Bischler-Napieralski Reaction

A common and effective method for synthesizing 3,4-dihydroisoquinolines, which can then be dehydrogenated to the fully aromatic isoquinoline, is the Bischler-Napieralski reaction. This demonstrates a plausible route to our target compounds.

Workflow: Synthesis of a Substituted Isoquinoline

Caption: Generalized workflow for isoquinoline synthesis via the Bischler-Napieralski reaction.

Biological Screening Cascade

To efficiently determine the biological profile of a new compound like 6-Ethoxy-3-methylisoquinoline, a tiered screening approach is employed. This strategy prioritizes resources by starting with broad, high-throughput screens and progressing to more complex, mechanism-focused assays for promising "hits."

Workflow: In Vitro Biological Screening Cascade

Caption: A standard workflow for identifying and validating bioactive compounds in vitro.

Detailed Protocol: MTT Cell Viability Assay

This protocol provides a self-validating system for assessing the cytotoxic potential of the isoquinoline analogs against a cancer cell line (e.g., HeLa).

Objective: To determine the concentration at which a compound reduces the viability of a cell population by 50% (IC₅₀).

Materials:

-

HeLa cells

-

DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Isoquinoline analogs (dissolved in DMSO to create 10 mM stock solutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Perform serial dilutions of the 10 mM stock solutions in culture media to achieve final desired concentrations (e.g., 100 µM, 50 µM, 25 µM, ... 0.78 µM). Include a "vehicle control" (media with the highest concentration of DMSO used) and a "no cells" blank control.

-

Cell Treatment: After 24 hours, carefully remove the old media from the cells and add 100 µL of the media containing the diluted compounds to the respective wells. Incubate for 48 hours.

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the media/MTT mixture from all wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the "no cells" blank from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_treated / Absorbance_vehicle) * 100.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

-

Section 4: Conclusion and Future Directions

While 6-Ethoxy-3-methylisoquinoline is an understudied molecule, its structure provides a compelling rationale for further investigation. Based on established SAR principles within the isoquinoline class, it warrants evaluation for activities commonly associated with this scaffold, particularly anticancer and antimicrobial effects.[1][5] The increased lipophilicity conferred by the 6-ethoxy group, when compared to a 6-methoxy analog, may enhance cell permeability and potency, but could also alter its metabolic profile and off-target effects.

The experimental framework provided in this guide offers a clear, logical, and robust pathway for characterizing 6-Ethoxy-3-methylisoquinoline and rigorously comparing its performance against established analogs. Such systematic evaluation is fundamental to the rational design and discovery of novel therapeutic agents.

References

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

- Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed.

- Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.

- The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. NINGBO INNO PHARMCHEM CO.,LTD.

- Recent Advances in Synthetic Isoquinoline-Based Deriv

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.

- Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research.

- Recent Advances in Synthetic Isoquinoline-Based Deriv

- Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC - NIH.

- 6-Methoxy-3-Methyl-Isoquinoline. ChemicalBook.

- Biological Activities of Tetrahydroisoquinolines Derivatives.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 6. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wisdomlib.org [wisdomlib.org]

- 8. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 6-Methoxy-3-Methyl-Isoquinoline | 14446-31-2 [chemicalbook.com]

Comparative analysis of ethoxy vs. methoxy substituted isoquinolines

Executive Summary

In medicinal chemistry, the substitution of a methoxy group (

This guide provides a technical comparison of these two substituents within the context of isoquinoline-based drug discovery (e.g., PDE inhibitors, alkaloids, and anticancer agents). It is designed to assist researchers in deciding when to deploy an ethyl switch to modulate lipophilicity or block metabolic soft spots.

Physicochemical & Structural Profile[1]

The choice between methoxy and ethoxy substituents is often a trade-off between steric accommodation and lipophilicity .

Comparative Metrics Table